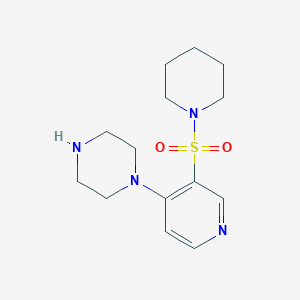

1-(3-(Piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine

Description

Properties

Molecular Formula |

C14H22N4O2S |

|---|---|

Molecular Weight |

310.42 g/mol |

IUPAC Name |

1-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine |

InChI |

InChI=1S/C14H22N4O2S/c19-21(20,18-8-2-1-3-9-18)14-12-16-5-4-13(14)17-10-6-15-7-11-17/h4-5,12,15H,1-3,6-11H2 |

InChI Key |

DQZYHPBHBCBPIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Based on the search results, here's what is known about the compound 1-(3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine:

Chemical Properties and Identifiers

- Name: 1-(3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine is the primary name, with other names including 1-[3-Bromo-5-(piperidine-1-sulfonyl)-pyridin-4-yl]-piperazine .

- Molecular Formula: C14H21BrN4O2S .

- Molecular Weight: 389.31 g/mol .

- CAS Registry Number: 1352541-08-2 .

- IUPAC Name: 1-(3-bromo-5-piperidin-1-ylsulfonylpyridin-4-yl)piperazine .

- InChI: InChI=1S/C14H21BrN4O2S/c15-12-10-17-11-13(14(12)18-8-4-16-5-9-18)22(20,21)19-6-2-1-3-7-19/h10-11,16H,1-9H2 .

- InChIKey: VJERPHZBBDXQDL-UHFFFAOYSA-N .

- SMILES: C1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Br .

Availability

- A product with the similar name "1-(3-(Piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine" (CAS 1352525-50-8) was previously available from CymitQuimica in various quantities (1g, 5g, 10g, 250mg, 500mg), but is now discontinued .

Potential Applications

The search results do not provide specific applications for 1-(3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine. The search results mention various applications of unrelated chemical compounds in different fields, such as rubber vulcanization accelerators, gelling agents, and wrinkle-resistant fabrics . They also include information about beta-HPV concordance across anatomic sites , academic writing practices , and other chemical compounds . These topics are not directly related to the applications of the specified compound.

Mechanism of Action

The mechanism of action of 1-(3-(Piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl-Piperazine Motifs

1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole (Compound 8)

- Structure : Contains a phenylsulfonyl group linked to an indole-piperazine scaffold.

- Activity : Exhibits BACE1 inhibitory potency with IC₅₀ = 19.66 mM, attributed to the sulfonyl group's role in binding .

4-[(5-Chloroindol-2-yl)sulfonyl]-1-[[5-(pyridin-4-yl)pyrimidin-2-yl]carbonyl]piperazine (B04673)

- Structure : A sulfonyl-linked piperazine-pyrimidine-pyridine hybrid.

- Activity : Reported as an anticoagulant in experimental studies .

- Comparison : The pyrimidine-pyridine system in B04673 offers planar rigidity, contrasting with the flexible piperidine ring in the target compound. This difference may influence pharmacokinetic properties like metabolic stability.

Piperazine-Pyridine Derivatives

1-(Pyridin-4-yl)piperazine

- Structure : Simplest analogue lacking the sulfonyl-piperidine substitution.

- Synthesis : Prepared via C-N coupling of piperazine with 4-chloropyridine under basic conditions (e.g., KHCO₃) .

- Activity : Intermediate for neuroactive or antiviral agents (e.g., SARS-CoV-2 protease inhibitors) .

2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile (3c)

- Structure : Piperazine-pyridine derivative with an acetonitrile side chain.

- Activity : Precursor for dopaminergic ligands, synthesized from 1-(pyridin-4-yl)piperazine .

- Comparison : The acetonitrile group introduces polarity, which may enhance solubility but reduce blood-brain barrier permeability compared to the sulfonyl-piperidine group.

Piperidine/Pyrrolidine-Sulfonyl Variants

1-(3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine

- Structure : Replaces piperidine with pyrrolidine (5-membered ring).

- Synthesis : Similar to the target compound but with altered steric and electronic profiles .

- Comparison : The smaller pyrrolidine ring may improve metabolic stability but reduce hydrophobic interactions in binding pockets compared to piperidine.

Enzyme Inhibition

- The sulfonyl group in the target compound and analogues like Compound 8 is critical for BACE1 inhibition, with IC₅₀ values in the millimolar range . However, bulkier substituents (e.g., piperidinylsulfonyl) may reduce potency due to steric clashes, as seen in Compound 32 , which showed a 42.8% activity drop .

Receptor Binding

- Piperazine-pyridine derivatives exhibit affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors. For example, trans-8a (a 5-HT₁A agonist) has Kᵢ = 0.028 nM, highlighting the impact of conformational rigidity . The target compound’s sulfonyl-piperidine group may similarly modulate receptor selectivity but requires empirical validation.

Data Tables

Table 1: Key Structural and Activity Comparisons

Biological Activity

1-(3-(Piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine, also known by its CAS number 1352525-50-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a piperidinyl sulfonamide and a pyridine moiety. Its molecular formula is , with a molecular weight of approximately 310.42 g/mol. The structural characteristics contribute to its interaction with biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. Research suggests that compounds with similar structures may inhibit bacterial growth, potentially through mechanisms involving enzyme inhibition or receptor modulation.

Anticancer Properties

The compound has also shown promise as an anticancer agent. In vitro studies have evaluated its efficacy against various cancer cell lines, indicating potential cytotoxic effects. For instance, compounds structurally related to this piperazine have demonstrated significant activity against breast cancer cells .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific proteins or enzymes within the cell. These interactions can lead to the modulation of signaling pathways critical for cell survival and proliferation.

Synthesis

The synthesis of this compound typically involves multi-step procedures that incorporate various chemical transformations. The process is crucial for obtaining the compound in sufficient purity for biological testing.

Research Findings

Case Studies

A notable case study involved the evaluation of similar piperazine derivatives against colorectal carcinoma cell lines, where significant anticancer activity was observed. These findings support the hypothesis that structural modifications can enhance biological activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(3-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine, and how do reaction conditions influence yield?

- Methodology : Utilize nucleophilic substitution or coupling reactions, as demonstrated in analogous piperazine sulfonamide syntheses. For example, diazonium salt coupling (as in triazene derivatives ) or sulfonylation of pyridinylpiperazine precursors under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base).

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) and temperature (0–25°C) to minimize byproducts. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How should researchers characterize the structural integrity of this compound?

- Techniques :

- NMR : Assign proton and carbon-13 signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks in the piperazine and pyridine moieties .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS, observing the [M+H]⁺ ion.

- IR : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and piperazine (N-H, ~3300 cm⁻¹) functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

- Guidelines : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the sulfonamide group. Conduct stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) to assess purity changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Approach :

- Assay Validation : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to rule out false positives .

- Structural Analysis : Use X-ray crystallography or molecular docking to verify target binding modes. Adjust substituents (e.g., pyridine vs. benzene rings) to optimize selectivity .

Q. What experimental designs are optimal for evaluating the pharmacokinetic (PK) properties of this compound?

- In Vitro :

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS.

- Permeability : Perform Caco-2 assays, noting efflux ratios (P-gp substrate potential) .

Q. How can researchers address low solubility during formulation for in vivo studies?

- Strategies :

- Co-solvents : Use 10% DMSO + 10% Cremophor EL in saline for IV dosing.

- Salt Formation : Synthesize hydrochloride or mesylate salts to enhance aqueous solubility (test via shake-flask method) .

Methodological Challenges & Solutions

Q. What are common pitfalls in synthesizing sulfonamide-containing piperazines, and how can they be mitigated?

- Challenges :

- Sulfonamide Hydrolysis : Acidic/basic conditions may cleave the S-N bond.

- Byproducts : Over-sulfonylation or ring-opening of piperazine.

- Solutions :

- Use milder bases (e.g., DMAP instead of NaOH) and lower temperatures (0–5°C).

- Purify via preparative HPLC with a C18 column (0.1% TFA in water/acetonitrile) .

Q. How should researchers validate target engagement in complex biological systems?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.